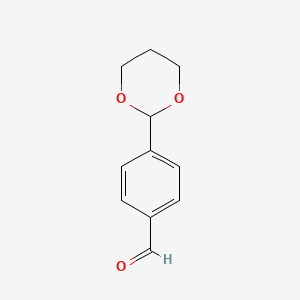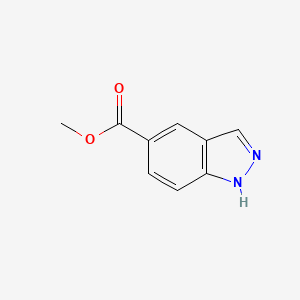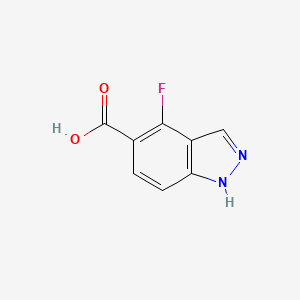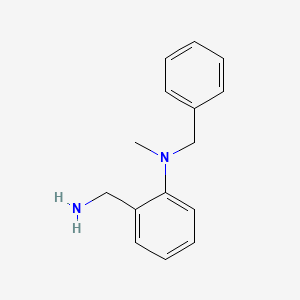
4-(1,3-Dioxan-2-YL)benzaldehído
Descripción general
Descripción
4-(1,3-Dioxan-2-YL)benzaldehyde is an organic compound with the molecular formula C11H12O3. It is characterized by a benzaldehyde moiety substituted with a 1,3-dioxane ring at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Aplicaciones Científicas De Investigación
4-(1,3-Dioxan-2-YL)benzaldehyde has diverse applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(1,3-Dioxan-2-YL)benzaldehyde can be synthesized through the acetalization of 4-hydroxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 4-(1,3-Dioxan-2-YL)benzaldehyde follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-Dioxan-2-YL)benzaldehyde undergoes various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in pyridine.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, concentrated HNO3 for nitration, and concentrated H2SO4 for sulfonation.
Major Products Formed:
Oxidation: 4-(1,3-Dioxan-2-YL)benzoic acid.
Reduction: 4-(1,3-Dioxan-2-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxan-2-YL)benzaldehyde involves its reactivity as an aldehyde and the stability conferred by the 1,3-dioxane ring. The aldehyde group can participate in nucleophilic addition reactions, while the dioxane ring provides steric hindrance and electronic effects that influence the compound’s reactivity . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparación Con Compuestos Similares
4-(1,3-Dioxolan-2-YL)benzaldehyde: Similar structure but with a 1,3-dioxolane ring instead of a 1,3-dioxane ring.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)benzaldehyde: Contains a dimethyl-substituted dioxane ring.
Uniqueness: 4-(1,3-Dioxan-2-YL)benzaldehyde is unique due to the stability and reactivity conferred by the 1,3-dioxane ring. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propiedades
IUPAC Name |
4-(1,3-dioxan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUIMUSDSWDYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630368 | |
| Record name | 4-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81172-92-1 | |
| Record name | 4-(1,3-Dioxan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)

